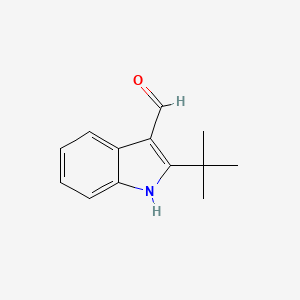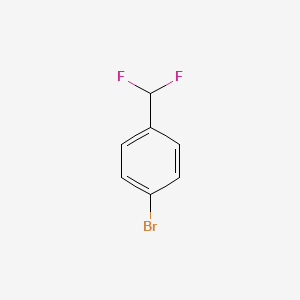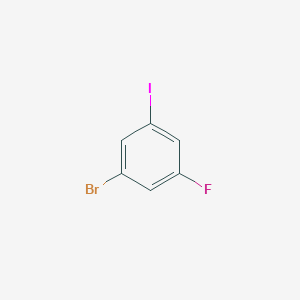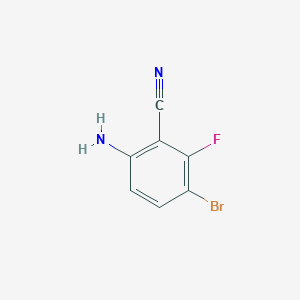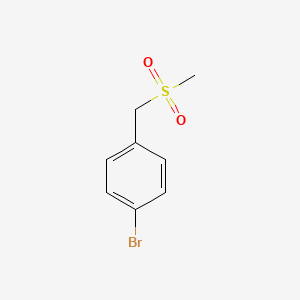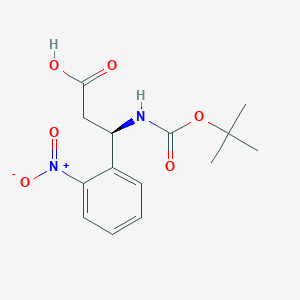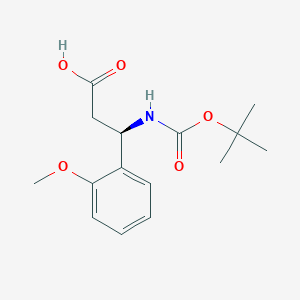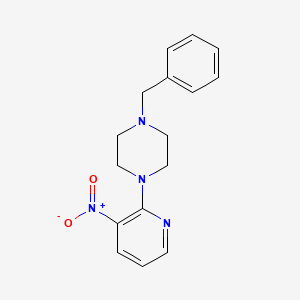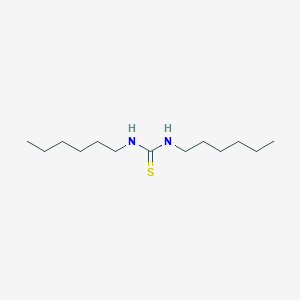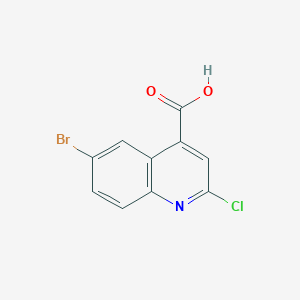
6-Bromo-2-chloroquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-chloroquinoline-4-carboxylic acid is a compound that has not been directly synthesized or characterized in the provided papers. However, related compounds with bromo, chloro, and carboxylic acid substituents on a quinoline core have been synthesized and studied, indicating the potential utility of such compounds in various fields, including medicinal chemistry and material science .
Synthesis Analysis
The synthesis of related quinoline derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one involved an efficient process starting from available chemicals . Similarly, the synthesis of 6-bromo-4-methylquinolin-2(1H)-one was achieved through a condensation and cyclization process known as the Knorr reaction . These methods could potentially be adapted for the synthesis of 6-Bromo-2-chloroquinoline-4-carboxylic acid.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, the crystal structure of a related compound, 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, was determined to crystallize in the triclinic system with specific unit cell parameters . Density functional theory (DFT) calculations are also used to predict and compare molecular structures, as seen in the study of 3-benzyl-6-bromo-2-chloroquinoline .
Chemical Reactions Analysis
Quinoline derivatives participate in various chemical reactions, which can be used to further modify their structure. For instance, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione was found to react with nucleophilic reagents such as water, alcohols, and amines to yield different substitution products . These reactions are crucial for the functionalization of the quinoline core and could be relevant for the modification of 6-Bromo-2-chloroquinoline-4-carboxylic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of halogen atoms and functional groups can affect properties such as solubility, fluorescence, and reactivity. For example, brominated hydroxyquinoline was found to have increased solubility and low fluorescence, making it useful as a photolabile protecting group . The crystal packing and intermolecular interactions, such as hydrogen bonds and π-stacking, also play a significant role in the stability and properties of these compounds .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 6-Bromo-2-chloroquinoline-4-carboxylic acid and its derivatives are synthesized for various research applications. For instance, a novel synthesis method for 3-halo-2-phenylquinoline-4-carboxylic acids, including the 3-chloro and 3-bromo-2-phenylquinoline-4-carboxylic acids, has been developed, which involves the synthesis of a 3-amino intermediate followed by a Sandmeyer reaction (Raveglia et al., 1997). Additionally, the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on brominated hydroxyquinoline, which shows enhanced solubility and low fluorescence, making it useful in biological applications (Fedoryak & Dore, 2002).
Application in Drug Synthesis
- Novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline derivatives have been synthesized and evaluated for their antimicrobial and antimalarial activities, demonstrating the potential of these compounds in drug development (Parthasaradhi et al., 2015).
Structural and Conformational Analysis
- Studies involving the synthesis, crystal structure, and DFT (Density Functional Theory) analysis of compounds like 3-benzyl-6-bromo-2-chloroquinoline provide insights into the molecular structures and physicochemical properties of these compounds, which are crucial for understanding their potential applications (Zhou et al., 2022).
Fluorescent Applications
- Compounds like 2-aryl-6-bromoquinolines have been studied for their potential use as fluorescent brightening agents, highlighting the versatility of bromoquinoline derivatives in various fields including materials science (Rangnekar & Shenoy, 1987).
Safety And Hazards
The compound is classified as dangerous with hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
6-bromo-2-chloroquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO2/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(12)13-8/h1-4H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAQFLSUGWLYNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=N2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383456 |
Source


|
| Record name | 6-bromo-2-chloroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloroquinoline-4-carboxylic acid | |
CAS RN |
287176-62-9 |
Source


|
| Record name | 6-bromo-2-chloroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

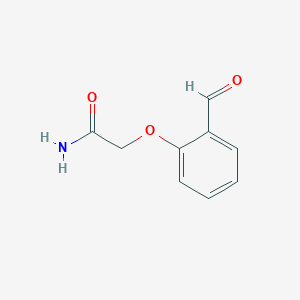
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1273630.png)
